molecular formula C11H9ClO3 B13076500 2-(5-Chloro-1-benzofuran-2-yl)propanoic acid

2-(5-Chloro-1-benzofuran-2-yl)propanoic acid

Cat. No.: B13076500
M. Wt: 224.64 g/mol
InChI Key: AUMHGOUCJMNRFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chloro-1-benzofuran-2-yl)propanoic acid is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-1-benzofuran-2-yl)propanoic acid typically involves the formation of the benzofuran ring followed by the introduction of the chloro and propanoic acid groups. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the use of iodine-induced cyclization has been reported to afford benzofuran derivatives .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often employs catalytic processes to enhance yield and efficiency. Copper-mediated and palladium-catalyzed coupling reactions are frequently utilized in the large-scale synthesis of these compounds .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-1-benzofuran-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-(5-Chloro-1-benzofuran-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Chloro-1-benzofuran-2-yl)propanoic acid involves its interaction with specific molecular targets. The benzofuran ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of tumor growth, bacterial proliferation, and other biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chloro-1-benzofuran-2-yl)propanoic acid is unique due to its specific chloro and propanoic acid substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H9ClO3

Molecular Weight

224.64 g/mol

IUPAC Name

2-(5-chloro-1-benzofuran-2-yl)propanoic acid

InChI

InChI=1S/C11H9ClO3/c1-6(11(13)14)10-5-7-4-8(12)2-3-9(7)15-10/h2-6H,1H3,(H,13,14)

InChI Key

AUMHGOUCJMNRFH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(O1)C=CC(=C2)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.